3-Amino-5-formylisonicotinic acid
Description
3-Amino-5-formylisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring an amino (-NH₂) group at position 3 and a formyl (-CHO) group at position 5. The presence of both amino and formyl groups enables diverse reactivity, including participation in Schiff base formation, hydrogen bonding, and coordination chemistry .
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-amino-5-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-2-9-1-4(3-10)6(5)7(11)12/h1-3H,8H2,(H,11,12) |
InChI Key |
BTFLQWVCGQKEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-formylisonicotinic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, where a carboxylic acid is converted into an amino acid via a series of reactions . Another method includes the reductive amination of α-keto acids, which involves the conversion of a keto group to an amino group under reducing conditions .
Industrial Production Methods: Industrial production of 3-Amino-5-formylisonicotinic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-formylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Conversion to 3-carboxy-5-formylisonicotinic acid.
Reduction: Formation of 3-amino-5-hydroxyisonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-formylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Molecular Properties of 3-Amino-5-formylisonicotinic Acid and Analogs
Functional Group Analysis
Amino (-NH₂) and Formyl (-CHO) Groups: The amino and formyl groups in 3-amino-5-formylisonicotinic acid enable participation in condensation reactions (e.g., forming imines or hydrazones). Similar reactivity is observed in 5-formylfuran-3-carboxylic acid, where the formyl group drives crosslinking in polymers . In contrast, the triiodobenzoic acid derivative replaces the amino group with acetylated and formylated amines, reducing nucleophilicity but enhancing steric bulk.
Carboxylic Acid (-COOH) :
- The -COOH group in all compounds confers water solubility at physiological pH and enables salt formation. For example, 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid leverages -COOH for ionic interactions in drug-target binding.
Halogen and Heavy Atom Substitutions :
- The fluorine atom in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid improves lipophilicity and bioavailability, a common strategy in drug design .
- The triiodo-substituted benzoic acid likely serves as a contrast agent due to iodine’s radiopacity, though its high molecular weight may limit solubility.
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group (-CHO) in 3-amino-5-formylisonicotinic acid is electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to specific positions. This contrasts with 2-amino-2-(3-oxo-oxazolidin-5-yl)acetic acid , where the oxazolidinone ring imposes conformational constraints.
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